Methyl 2-(6-chloropyrimidin-4-YL)acetate
Description
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by:
- CAS Registry Number : 1097779-00-4
- MDL Number : MFCD11520447
- Synonym : 4-Pyrimidineacetic acid, 6-chloro-, methyl ester
Molecular Weight and Compositional Analysis
The molecular formula C₇H₇ClN₂O₂ corresponds to a molecular weight of 186.59–186.60 g/mol . Elemental composition includes:
- Carbon: 45.06%
- Hydrogen: 3.78%
- Chlorine: 19.02%
- Nitrogen: 15.02%
- Oxygen: 17.12%
Spectroscopic Characterization
Key spectroscopic data includes:
- NMR : ¹H NMR (DMSO-d₆) signals at δ 8.96 (s, 1H, pyrimidine-H), 7.72–7.39 (aromatic protons). Detailed spectra are available in supplier documentation.
- Mass Spectrometry (MS) : Major fragments at m/z 187.02688 ([M+H]⁺) and 209.00882 ([M+Na]⁺).
- IR : Expected ester C=O stretch near 1720 cm⁻¹ and pyrimidine ring vibrations (1600–1400 cm⁻¹).
Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 274.4 ± 25.0 °C (760 mmHg) | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Vapor Pressure | 0.0 ± 0.6 mmHg (25°C) | |
| Flash Point | 119.7 ± 23.2 °C |
Solubility Profile and Partition Coefficients
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(6-chloropyrimidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)3-5-2-6(8)10-4-9-5/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCXDDYSHDQQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676326 | |
| Record name | Methyl (6-chloropyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097779-00-4 | |
| Record name | Methyl (6-chloropyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(6-chloropyrimidin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalyst Activation for Substitution Reactions
The synthesis of pyrimidine-based esters often relies on substitution reactions catalyzed by activated alkaline catalysts. Key steps include:
- Calcination : Heating catalysts (e.g., K₂CO₃, Na₂CO₃) at 320–360°C to remove crystal water and form porous structures.
- Grinding : Reducing particle size to 100–120 mesh to increase surface area.
- Heating activation : Maintaining catalysts under vacuum (30 mmHg) at 80–95°C to enhance reactivity.
| Catalyst | Calcination Temp (°C) | Grinding Size (mesh) | Activation Conditions |
|---|---|---|---|
| K₂CO₃ | 360 | 120 | 30 mmHg, 95°C, 3.5 h |
| Na₂CO₃ | 320 | 100 | 30 mmHg, 80°C, 3.5 h |
Substitution Reaction with 4,6-Dichloropyrimidine
In the synthesis of related compounds, 4,6-dichloropyrimidine reacts with hydroxyl-containing precursors (e.g., methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate) in dimethylformamide (DMF) at 50–70°C for 8 hours.
| Parameter | Value |
|---|---|
| Molar ratio (precursor:dichloropyrimidine) | 1:1.6–3.2 |
| Solvent | DMF |
| Temperature | 50–70°C |
| Reaction time | 8 hours |
Dealcoholization and Purification
Post-substitution, dealcoholization is performed using acidic catalysts (e.g., KHSO₄, NaHSO₄) under vacuum (15–25 mmHg) at 150–180°C. The crude product is purified via:
- Dissolution in dichloromethane or ethyl acetate.
- Filtration and water washing.
- Distillation to remove solvents.
| Catalyst | Temperature (°C) | Pressure (mmHg) |
|---|---|---|
| KHSO₄ | 170 | 18 |
| NaHSO₄ | 160 | 20 |
Key Challenges and Optimizations
- Moisture sensitivity : Catalysts must be anhydrous to prevent side reactions.
- Catalyst efficiency : Activated catalysts improve conversion rates by 15–20% compared to untreated bases.
- Yield enhancement : Post-reaction purification with activated charcoal (1:0.05–0.25 weight ratio) increases product purity.
Comparative Data for Related Compounds
While direct data for Methyl 2-(6-chloropyrimidin-4-yl)acetate is unavailable, the yield of the structurally similar acrylate ester reaches 82–89% under optimized conditions. Adjustments to precursor stoichiometry and catalyst type may be required for the target acetate derivative.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloropyrimidin-4-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
Chemistry
Methyl 2-(6-chloropyrimidin-4-YL)acetate serves as a building block for synthesizing heterocyclic compounds and complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is employed in studies related to enzyme inhibitors and receptor modulators . It has shown potential in modulating biological pathways relevant to disease processes.
Medicine
This compound acts as an intermediate in the synthesis of pharmaceuticals, particularly in developing antiviral and anticancer agents . Its structural features enable it to interact with biological targets effectively.
Agriculture
In the agricultural sector, this compound is utilized in producing agrochemicals such as pesticides and herbicides, contributing to crop protection strategies.
Recent studies have highlighted various biological activities of this compound:
- Antimicrobial Efficacy : Exhibits significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Properties : Demonstrates potent inhibition of COX-2 activity (IC50 = 0.04 μmol), comparable to established anti-inflammatory drugs.
- Cytotoxicity : Induces apoptosis in cancer cell lines at low concentrations, suggesting its role as a potential anticancer agent.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition against Staphylococcus aureus and Escherichia coli was reported. |
| Anti-inflammatory Effects | Potent COX-2 inhibition was observed, indicating its potential use in treating inflammation. |
| Cytotoxicity Testing | Induced apoptosis at low concentrations in various cancer cell lines, supporting anticancer potential. |
Mechanism of Action
The mechanism of action of methyl 2-(6-chloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways . For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
The phenyloxy-substituted methyl ester (C₁₃H₁₁ClN₂O₃) has a bulkier structure, leading to higher density (1.319 g/cm³) and boiling point (395°C) due to increased van der Waals interactions .
The 4-chlorophenyl group in C₁₄H₁₂Cl₂N₂O₂ adds steric hindrance and electron-withdrawing effects, which may influence reactivity in cross-coupling reactions .
Synthetic Utility: Ethyl esters are often preferred in scalable synthesis due to milder reaction conditions (e.g., used ethanol and triethylamine at 80°C ). Methyl esters with phenyloxy linkers (e.g., C₁₃H₁₁ClN₂O₃) are critical intermediates in kinase inhibitor development, as seen in patent applications ( ).
Notes
- Contradictions : Molecular formulas for some analogs vary across sources (e.g., lists conflicting molecular weights ). Cross-referencing CAS numbers is critical for accuracy.
Biological Activity
Methyl 2-(6-chloropyrimidin-4-YL)acetate, a derivative of chlorinated pyrimidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methyl ester group attached to a pyrimidine ring with a chlorine substituent at the 6-position. Its molecular formula is C_8H_8ClN_3O_2, with a molar mass of approximately 203.62 g/mol. The unique substitution pattern on the pyrimidine ring influences its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory potential. In vitro assays revealed that it can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes and cancer progression. Its structural similarity to other known inhibitors allows it to bind effectively to active sites on target enzymes, thereby modulating their activity .
- Interaction with Biological Targets : Molecular docking studies have suggested that this compound interacts with specific receptors or enzymes, leading to altered biological responses. These interactions are crucial for its antimicrobial and anticancer activities .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
- Anti-inflammatory Studies : In a comparative analysis, this compound showed potent inhibition of COX-2 activity (IC50 = 0.04 μmol), similar to established anti-inflammatory drugs .
- Cytotoxicity Testing : Research involving various cancer cell lines indicated that the compound could induce apoptosis at low concentrations, suggesting its potential role as an anticancer agent .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| Methyl 2-(5-chloropyrimidin-4-YL)acetate | Chlorine at the 5-position | Different reactivity profiles |
| Methyl 2-(6-bromopyrimidin-4-YL)acetate | Bromine instead of chlorine | Potentially different antimicrobial activity |
| This compound | Chlorine at the 6-position | Notably strong anti-inflammatory effects |
Q & A
Q. What are the established synthetic routes for Methyl 2-(6-chloropyrimidin-4-yl)acetate?
The synthesis typically involves nucleophilic substitution or coupling reactions. A common method reacts pyrimidine derivatives (e.g., 6-chloropyrimidin-4-yl intermediates) with methyl bromoacetate under basic conditions. For example:
- Route 1 : Reaction of 4,6-dichloropyrimidine with ethyl 4-aminophenyl acetate in ethanol using triethylamine as a base at 80°C, yielding the product after silica gel chromatography .
- Route 2 : Use of potassium cyanide in dimethylsulfoxide (DMSO) with 2-(6-chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline, followed by reverse-phase column chromatography .
Key reagents include alkyl halides, bases (e.g., K₂CO₃), and aprotic solvents like DMF.
Q. How is the stability of this compound assessed under laboratory conditions?
Stability studies involve monitoring degradation under varying temperatures, pH, and light exposure. Techniques include:
- HPLC analysis to track purity over time .
- LCMS to identify degradation products (e.g., hydrolysis of the ester group) .
- Storage trials in inert atmospheres or desiccants to prevent moisture-induced decomposition .
Q. What purification techniques are commonly employed for this compound?
- Column chromatography : Silica gel (hexane/ethyl acetate) or C18 reverse-phase (acetonitrile/water) for high-purity isolation .
- Recrystallization : Using solvents like dichloromethane or ethyl acetate .
- Distillation : For crude products with volatile impurities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields?
Yield optimization requires systematic variation of parameters:
| Parameter | Example Conditions | Yield Range | Reference |
|---|---|---|---|
| Temperature | 80°C vs. room temperature | 38% → 81.5% | |
| Catalyst | Use of Pd catalysts for cross-coupling | Not reported | |
| Solvent | DMSO vs. ethanol | 38% vs. 81.5% | |
| Statistical tools like Design of Experiments (DoE) can identify critical factors. |
Q. What analytical methodologies are recommended for characterizing structural integrity?
- X-ray crystallography : Resolve molecular geometry using SHELX software for data refinement .
- NMR spectroscopy : Confirm substitution patterns (e.g., δ 8.42 ppm for pyrimidine protons) .
- LCMS/HPLC : Assess purity and detect byproducts (e.g., m/z 265 [M+H]⁺) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability .
Q. How can discrepancies in reported synthetic yields be systematically investigated?
Contradictions in yields (e.g., 38% vs. 81.5%) may arise from:
- Impurity profiles : Byproducts from competing reactions (e.g., hydrolysis or dimerization).
- Catalyst activity : Trace metal impurities or ligand effects in cross-coupling .
- Workup protocols : Inefficient extraction or column chromatography .
Mitigation strategies include replicating conditions with controlled variables and using high-purity reagents.
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
